Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Catalog No.
S836807
CAS No.
1262412-28-1
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

CAS Number

1262412-28-1

Product Name

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

NJOPOWZATJTRJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O

Biocatalysis in Pharmaceutical Synthesis

Scientific Field: Industrial Microbiology and Biotechnology

Application Summary: This compound is used as a substrate in biocatalytic processes to produce enantiomerically pure compounds, which are crucial in pharmaceutical synthesis. Specifically, it’s involved in the production of antiepileptic drugs like Levetiracetam .

Methods of Application: A bacterial strain, Tsukamurella sp. E105, has been identified as a biocatalyst for the enantioselective hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate. The process involves cultivating the strain at 200 rpm and 30°C for 36 hours to maximize hydrolase production .

Results Summary: The reaction conditions optimized include a temperature of 30°C, pH of 6.8, substrate concentration of 10 g/l, and a cell concentration of 30 g/l. Under these conditions, the product achieved a conversion rate of over 45%, with an enantiomeric excess (ee) of over 99% and an enantiomeric ratio (E) of over 600 .

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a chemical compound with the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of 239.26 g/mol. This compound features a pyrrolidinone ring, which contributes to its unique properties. The structure consists of an ethyl ester linked to a phenylacetate moiety, making it notable for its potential applications in pharmaceuticals and organic synthesis .

  • Enzyme inhibition: The compound's structure could potentially allow it to interact with and inhibit the active site of specific enzymes, depending on the shape and functional groups.
  • Receptor binding: The combination of the aromatic ring and the heterocyclic ring might enable the compound to bind to certain cell receptors, potentially modulating their activity.
Typical of esters and amides. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, yielding 2-(2-oxopyrrolidin-1-yl)acetic acid and ethanol.
  • Transesterification: This reaction can occur with alcohols, resulting in the formation of different esters.
  • Reduction: The carbonyl group in the pyrrolidinone can be reduced to form an alcohol.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry.

Preliminary studies suggest that ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate may exhibit psychostimulant properties, similar to other compounds containing pyrrolidinone structures. It is hypothesized to influence neurotransmitter systems, although specific biological activities require further investigation .

Several synthetic routes have been proposed for the preparation of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate:

  • Condensation Reaction: Combining ethyl acetate with 2-pyrrolidinone under acidic conditions can yield the desired compound.
  • Reflux Method: Heating a mixture of phenylacetate and 2-pyrrolidinone in the presence of a catalyst can facilitate the formation of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more efficient synthesis method.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting neurological disorders.
  • Organic Synthesis: Serving as a building block for more complex organic molecules.
  • Research: Used in studies investigating its biological effects and mechanisms of action.

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate shares structural features with several related compounds. Here are some comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(2-hydroxyethyl)-2-phenyacetateC13H17NO3Contains a hydroxylethoxy group enhancing solubility
Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenyacetateC13H15NO3Methyl group instead of ethyl affecting reactivity
Ethyl 4-(4-methylpiperazin-1-yl)-3-methylbutanoateC12H19N3O3Features a piperazine ring influencing activity

These compounds illustrate variations in structure that may affect their biological activity and applications, highlighting the uniqueness of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate within this chemical family.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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